molecular formula C4F4O3 B1294416 Tetrafluorosuccinic anhydride CAS No. 699-30-9

Tetrafluorosuccinic anhydride

Cat. No.: B1294416
CAS No.: 699-30-9
M. Wt: 172.03 g/mol
InChI Key: ZLVLNNCBGQYRAB-UHFFFAOYSA-N
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Description

Tetrafluorosuccinic anhydride is a useful research compound. Its molecular formula is C4F4O3 and its molecular weight is 172.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4-tetrafluorooxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4F4O3/c5-3(6)1(9)11-2(10)4(3,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVLNNCBGQYRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(C(=O)O1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061022
Record name Perfluorosuccinic anhydride
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Molecular Weight

172.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

699-30-9
Record name 3,3,4,4-Tetrafluorodihydro-2,5-furandione
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Record name 2,5-Furandione, 3,3,4,4-tetrafluorodihydro-
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Record name 2,5-Furandione, 3,3,4,4-tetrafluorodihydro-
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Record name Perfluorosuccinic anhydride
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Record name 3,3,4,4-tetrafluorodihydrofuran-2,5-dione
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Elucidation of Reaction Mechanisms and Reactivity Profiles of Tetrafluorosuccinic Anhydride

Diels-Alder Reaction

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org Anhydrides, particularly those with electron-withdrawing groups, can act as effective dienophiles. The presence of four fluorine atoms in tetrafluorosuccinic anhydride (B1165640) would significantly activate the double bond (if one were present in an unsaturated analogue) towards [4+2] cycloaddition. However, as a saturated anhydride, it does not directly participate as a dienophile. Its derivatives, however, could be designed to incorporate unsaturation, making them potent dienophiles.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. youtube.com Tetrafluorosuccinic anhydride can theoretically be used as an acylating agent in Friedel-Crafts reactions to introduce a tetrafluorosuccinoyl group onto an aromatic substrate. This would result in the formation of a keto-acid, which could be a precursor for more complex molecules.

Applications in Polymer Chemistry

Polymerization Reactions

Tetrafluorosuccinic anhydride can participate in condensation polymerization reactions with comonomers containing two nucleophilic groups, such as diamines or diols.

Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability. mdpi.com They are typically synthesized through the reaction of a dianhydride with a diamine. The use of a fluorinated dianhydride like this compound can lead to polyimides with enhanced solubility, lower dielectric constants, and increased thermal stability, properties that are highly sought after in the microelectronics industry. mdpi.com

Similarly, this compound can be copolymerized with diols to produce fluorinated polyesters. These polymers may exhibit unique properties such as hydrophobicity and oleophobicity, making them suitable for applications in coatings and specialty textiles.

Polymerization Research Initiated or Mediated by Tetrafluorosuccinic Anhydride

Mechanisms of Ring-Opening Polymerization Initiated by Anhydrides

The ring-opening polymerization (ROP) of cyclic anhydrides is a widely utilized method for the synthesis of polyesters. This process is a form of chain-growth polymerization where the terminal end of a growing polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer chain. The reaction can be initiated by various species, resulting in radical, anionic, or cationic polymerization pathways.

In a typical anionic ring-opening polymerization, a nucleophilic initiator attacks one of the carbonyl carbons of the anhydride (B1165640) ring. This leads to the cleavage of an acyl-oxygen bond and the formation of a carboxylate anion. This anion then acts as the new nucleophile, propagating the polymerization by attacking another anhydride monomer.

Alternatively, in the presence of a hydroxyl-containing initiator (like an alcohol) and a suitable catalyst, the alcohol can be deprotonated to form an alkoxide. This alkoxide then initiates the polymerization by attacking a carbonyl group of the anhydride. The resulting ring-opened species contains a terminal carboxylic acid which, after proton exchange, can regenerate the active species.

The thermodynamics of ROP are often driven by the relief of ring strain in the cyclic monomer. The specific mechanism and kinetics of the polymerization can be influenced by factors such as the type of anhydride, the initiator or catalyst used, and the reaction conditions.

Investigation into the Polymerization of Tetrafluorosuccinic Anhydride with Epoxides for Copolymer Synthesis

No specific studies on the ring-opening copolymerization of this compound with epoxides were found in the available scientific literature. This type of copolymerization is a common method for producing alternating polyesters, where the epoxide and anhydride monomers are incorporated into the polymer chain in a regular sequence. The mechanism typically involves the alternating attack of an alkoxide (from a ring-opened epoxide) on the anhydride and a carboxylate (from a ring-opened anhydride) on the epoxide. The high electrophilicity of the carbonyl carbons in this compound, due to the electron-withdrawing fluorine atoms, would theoretically make it a reactive monomer in such a copolymerization. However, without experimental data, any discussion on its specific reactivity, the properties of the resulting copolymers, and the optimal catalytic systems remains speculative.

Application as a Co-monomer in Advanced Polymerization Reactions

There is no available research detailing the use of this compound as a co-monomer in advanced polymerization reactions. In principle, its structure would allow it to be incorporated into various polymer architectures. For instance, it could potentially be used in step-growth polymerizations with diols or diamines to form polyesters or polyamides, respectively, with fluorinated segments. The presence of the tetrafluoroethylene (B6358150) unit in the polymer backbone would be expected to impart unique properties, such as increased thermal stability, chemical resistance, and altered solubility. However, without any documented research, its reactivity ratios with other monomers and the properties of the resulting polymers are unknown.

Studies on Controlled Radical Polymerization Initiated by this compound Derivatives

No studies have been reported on controlled radical polymerization initiated by derivatives of this compound. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, require specific initiating species. To be used in this context, this compound would first need to be chemically modified to incorporate a suitable functional group that can act as an initiator, for example, by converting one of the carbonyl groups into a species bearing a halogen atom (for ATRP) or a thiocarbonylthio group (for RAFT). The synthesis of such derivatives and their subsequent use in initiating polymerization has not been described in the scientific literature.

Advanced NMR Spectroscopic Analysis for Structural Elucidation (e.g., ¹⁹F NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. For this compound, both ¹⁹F and ¹³C NMR would provide critical insights into its molecular framework.

¹⁹F NMR Spectroscopy: Due to the presence of four fluorine atoms, ¹⁹F NMR is particularly informative. The fluorine nucleus (¹⁹F) has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and resolution. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, spanning a wide range which minimizes signal overlap. nih.gov For this compound, the two CF₂ groups would be expected to give rise to specific signals. The chemical shift for fluorine atoms attached to a sp³ carbon adjacent to a carbonyl group typically falls within a specific region of the ¹⁹F NMR spectrum. ucsb.edu Furthermore, coupling between the fluorine atoms would provide information about their spatial relationships.

¹³C NMR Spectroscopy: In ¹³C NMR, the carbon signals are influenced by the attached fluorine atoms. The highly electronegative fluorine atoms cause a significant downfield shift for the adjacent carbon atoms (the CF₂ groups). Additionally, the carbonyl carbons would exhibit characteristic chemical shifts. Carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) would be observed, providing further structural confirmation. The magnitude of these coupling constants is related to the number of intervening bonds and the geometry of the molecule.

Nucleus Expected Chemical Shift Range (ppm) Expected Coupling Information Provided
¹⁹F-70 to -140 (estimated for -CF₂-C=O)F-F coupling, F-C couplingElectronic environment of fluorine atoms, through-bond and through-space interactions.
¹³C110-130 (estimated for CF₂)C-F couplingCarbon skeleton, presence of electron-withdrawing groups.
¹³C160-180 (estimated for C=O)C-F couplingPresence and electronic environment of carbonyl groups.

Note: The chemical shift ranges are estimates based on typical values for similar functional groups and are not experimental data for this compound.

Infrared and Raman Spectroscopic Fingerprinting of Anhydride Functionality

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a characteristic fingerprint of a molecule's functional groups. For this compound, these techniques are particularly useful for identifying the anhydride functionality.

Infrared (IR) Spectroscopy: Acid anhydrides are known for their distinctive dual carbonyl (C=O) stretching bands in the IR spectrum. spectroscopyonline.com This arises from the symmetric and asymmetric stretching modes of the two carbonyl groups. For cyclic anhydrides, these bands are typically observed at higher wavenumbers compared to their linear counterparts. In this compound, the strong electron-withdrawing effect of the fluorine atoms is expected to further shift these carbonyl stretching frequencies to even higher wavenumbers. In addition to the carbonyl bands, C-F stretching vibrations would be prominent in the spectrum, typically in the 1000-1400 cm⁻¹ region. The C-O-C stretching of the anhydride ring would also be observable.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable. The symmetric C=O stretch, which is often weaker in the IR spectrum of anhydrides, may show a strong intensity in the Raman spectrum. The C-F bonds are also expected to produce noticeable Raman signals.

Vibrational Mode **Expected IR Frequency Range (cm⁻¹) **Expected Raman Activity
Asymmetric C=O Stretch> 1820Weak to Medium
Symmetric C=O Stretch> 1750Medium to Strong
C-O-C Stretch1200 - 1300Medium
C-F Stretch1000 - 1400Medium

Note: The frequency ranges are estimates based on the known effects of fluorination on vibrational frequencies and data for other anhydrides. spectroscopyonline.comchemicalbook.comnist.gov

Mass Spectrometric Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) would confirm the molecular weight of 172.03 g/mol . sigmaaldrich.comscbt.com

The fragmentation of the molecular ion would be expected to proceed through characteristic pathways for cyclic anhydrides. Key fragmentation steps could include:

Loss of CO₂ (44 Da) to form a fluorinated cyclopropanone (B1606653) radical cation.

Loss of CO (28 Da).

Cleavage of the anhydride ring.

The presence of fluorine atoms would influence the fragmentation pattern, and fragments containing fluorine would be readily identifiable. High-resolution mass spectrometry (HRMS) would be instrumental in determining the elemental composition of the molecular ion and its fragments with high accuracy.

Quantum Chemical Calculations and Molecular Modeling of Electronic Structure

Quantum chemical calculations provide theoretical insights into the electronic structure, geometry, and reactivity of molecules, complementing experimental data. superfri.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely to be localized on the oxygen atoms of the anhydride group.

LUMO: The LUMO is associated with the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be centered on the carbonyl carbons, and its energy will be significantly lowered by the electron-withdrawing fluorine atoms, making this compound a potent electrophile.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Computational methods like Density Functional Theory (DFT) can be used to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.netrsc.org

Orbital Associated Property Expected Location Implication for Reactivity
HOMONucleophilicityOxygen atomsSite of interaction with electrophiles.
LUMOElectrophilicityCarbonyl carbonsSite of nucleophilic attack.
HOMO-LUMO GapKinetic StabilityN/AA smaller gap suggests higher reactivity.

Conformational analysis, through computational methods, can predict the most stable three-dimensional structure of this compound. mdpi.com The five-membered ring of the anhydride is not perfectly planar and can adopt puckered conformations. Quantum chemical calculations can determine the relative energies of these different conformations.

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time. This would provide insights into its vibrational motions and conformational flexibility at different temperatures.

Crystallographic Studies and Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A crystallographic study of this compound would provide accurate data on bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed analysis of the ring conformation and the geometry of the anhydride group. Furthermore, the crystal packing would reveal information about intermolecular interactions, such as dipole-dipole interactions, which are expected to be significant due to the high polarity of the C-F and C=O bonds. To date, no public crystallographic data for this compound has been found.

Conclusion

Tetrafluorosuccinic anhydride (B1165640) is a highly reactive and versatile chemical compound with significant potential in both organic synthesis and materials science. Its fluorinated structure endows it with unique properties that can be exploited to create novel polymers, functionalized surfaces, and modified biomolecules. While the full scope of its applications is still being explored, the foundational chemistry of this compound suggests a promising future in the development of advanced technologies. Further research into the specific reactions and applications of tetrafluorosuccinic anhydride will undoubtedly unlock even more of its potential.

Environmental and Industrial Research Perspectives of Tetrafluorosuccinic Anhydride

Reactivity and Fate in Environmental Systems

Tetrafluorosuccinic anhydride (B1165640) is classified as a perfluorinated compound (PFC), a subset of per- and polyfluoroalkyl substances (PFAS). The environmental behavior of these substances is largely dictated by the presence of numerous carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry. This bond strength renders PFAS, including tetrafluorosuccinic anhydride and its derivatives, exceptionally resistant to natural degradation processes. mdpi.com

As an acid anhydride, this compound is susceptible to hydrolysis in the presence of water, which would convert it to tetrafluorosuccinic acid. rsc.orglibretexts.org However, this transformation does not represent a complete degradation pathway in an environmental context. The resulting tetrafluorosuccinic acid remains a PFAS, characterized by the same highly stable fluorinated alkyl structure. Perfluoroalkyl acids (PFAAs) are known to be mobile, persistent, and bioaccumulative, and are not expected to degrade further under typical environmental conditions. mdpi.comny.govitrcweb.org

The environmental fate of PFAS is marked by extreme persistence. itrcweb.org Abiotic and biotic transformation processes that readily break down other organic pollutants are largely ineffective against the perfluorinated backbone of these molecules. itrcweb.org While some polyfluorinated substances (which contain C-H bonds) can be transformed in the environment to form stable PFAAs, perfluorinated compounds like tetrafluorosuccinic acid are considered terminal degradation products. itrcweb.orgnih.gov Due to their persistence, these compounds can be transported over long distances in water and the atmosphere, leading to widespread environmental distribution. nih.gov

Potential in Electrolyte Formulations for Energy Storage Devices

Fluorinated compounds, including anhydrides, are actively researched as functional additives for electrolytes in energy storage devices, particularly lithium-ion batteries. nih.govresearchgate.net The primary motivation for incorporating such additives is to improve the formation and stability of the Solid Electrolyte Interphase (SEI) on the surface of the battery's anode. sigmaaldrich.com The SEI is a critical passivation layer that forms during the initial charging cycles from the decomposition of electrolyte components. nih.gov A well-formed SEI allows for the transport of lithium ions but prevents the passage of electrons, thereby inhibiting continuous electrolyte decomposition and ensuring the battery's cyclability and longevity. nih.gov

Additives like this compound are selected based on their electrochemical properties, specifically their reduction potential. An ideal SEI-forming additive has a higher reduction potential than the primary solvent molecules (e.g., ethylene (B1197577) carbonate). nih.gov This ensures the additive decomposes preferentially on the anode surface, forming a stable and protective initial SEI layer before the bulk electrolyte can decompose in undesirable ways. mdpi.com The introduction of fluorine into the SEI is considered highly beneficial for creating a more robust, stable, and effective passivation layer. researchgate.net

Decomposition Pathways and SEI Formation Mechanisms in Lithium-Ion Batteries

The mechanism of SEI formation involving a fluorinated additive like this compound begins during the first lithiation (charging) of the anode. The additive molecule is electrochemically reduced upon accepting an electron from the anode surface. This reduction initiates the decomposition of the molecule.

For fluorinated additives, this decomposition process is designed to generate specific chemical species that are advantageous for the SEI. The presence of fluorine atoms leads to the formation of lithium fluoride (B91410) (LiF), a key inorganic component of a highly effective SEI. researchgate.netresearchgate.net The decomposition of the anhydride functional group would likely contribute to the formation of lithium carbonates (Li₂CO₃) and various organic lithium salts.

The resulting SEI is a mosaic of inorganic and organic compounds. Research on similar fluorinated additives like fluoroethylene carbonate (FEC) shows that their decomposition leads to an SEI rich in LiF and polymeric species. researchgate.nettcichemicals.com A proposed decomposition pathway for this compound would involve one- or two-electron reduction, leading to ring-opening and subsequent reactions that form stable SEI components. The fluorinated backbone would ensure a high concentration of LiF at the anode surface, which is critical for stabilizing the interface. researchgate.net

The table below summarizes typical components found in SEI layers, comparing a standard electrolyte with one containing a fluorinated additive.

SEI Component TypeStandard Electrolyte (e.g., EC/DMC)Electrolyte with Fluorinated Additive
Inorganic Lithium Carbonate (Li₂CO₃), Lithium Oxide (Li₂O)Lithium Fluoride (LiF) , Lithium Carbonate (Li₂CO₃)
Organic Lithium Alkyl Carbonates (e.g., (CH₂OCO₂Li)₂), PolyolefinsPolymeric species from additive polymerization, Lithium Alkyl Carbonates

This table provides a generalized comparison of SEI components.

Impact of C-F Bond Stability on Battery Performance

The inherent strength and stability of the C-F bond play a crucial role in the performance enhancements seen with fluorinated electrolyte additives. While the additive molecule itself is designed to decompose under specific electrochemical conditions, the C-F bonds within its structure influence the nature of the resulting SEI layer.

The formation of a LiF-rich SEI is a direct consequence of the C-F bonds in the additive. LiF is known to be an excellent electronic insulator with a wide electrochemical window and good Li⁺ conductivity. researchgate.net These properties contribute to a more stable and effective passivation layer. A robust, LiF-based SEI can:

Enhance Cycling Stability: By effectively preventing the continuous decomposition of the electrolyte on the anode surface, a stable SEI minimizes the loss of active lithium and electrolyte, leading to higher capacity retention over many charge-discharge cycles. researchgate.net

Improve Coulombic Efficiency: A more protective SEI reduces parasitic side reactions, ensuring that a higher fraction of the charge passed is used for the reversible intercalation and deintercalation of lithium ions.

Suppress Lithium Dendrite Growth: On lithium metal anodes, a mechanically robust and uniform SEI, often facilitated by LiF, can help suppress the growth of lithium dendrites, which are a major safety concern that can lead to short circuits. nih.gov

Therefore, the strategic introduction of stable C-F bonds into an electrolyte additive is a key strategy for forming a high-quality, LiF-based SEI that directly translates to improved battery longevity, efficiency, and safety. researchgate.net

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The production of fluorinated organic compounds has traditionally relied on methods that can be energy-intensive and may involve hazardous reagents. However, the principles of green chemistry are driving research toward more sustainable synthesis pathways. For a molecule like this compound, this involves innovating at the level of both the carbon backbone and the fluorination process itself.

A key green chemistry approach is the use of bio-based feedstocks. The succinic acid backbone, for example, can be produced through the fermentation of renewable biomass, offering a sustainable alternative to petroleum-derived precursors. researchgate.net Research into bio-derived additives for batteries, such as itaconic anhydride, highlights a trend toward enhancing the sustainability of energy storage devices. researchgate.net

The introduction of fluorine atoms is another area for green innovation. Traditional fluorination methods can be harsh, but milder and more selective techniques are emerging:

Biocatalysis: The use of enzymes, such as fluorinases, offers the potential for highly selective fluorination reactions under mild, aqueous conditions. nih.govrsc.org While still an area of active research, engineering microorganisms or isolating enzymes to produce fluorinated building blocks could dramatically reduce the environmental footprint of synthesis. renewable-carbon.euijournals.cn

Electrochemical Synthesis: Electrosynthesis can provide a pathway to fluorination that avoids harsh chemical oxidants or fluorinating agents, often operating at ambient temperature and pressure.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that generate fewer byproducts.

While a fully developed green synthesis for this compound is not yet established in industrial practice, the combination of bio-based succinic acid and advanced, selective fluorination technologies represents a promising future direction for its sustainable production. rsc.orgmdpi.com

Waste Management and Safe Handling Research for Perfluorinated Compounds

The extreme persistence of perfluorinated compounds (PFCs), including this compound, presents significant challenges for waste management and disposal. epa.gov The strength of the C-F bond makes these "forever chemicals" resistant to conventional waste treatment methods. waterandwastewater.com

Research into the disposal of PFAS-containing waste streams focuses on high-energy destruction technologies capable of breaking the C-F bond.

Incineration: High-temperature incineration (typically >1000 °C) is a primary method being investigated for the complete destruction of PFAS. epa.gov However, there are concerns about the potential for incomplete combustion, which could lead to the formation and release of smaller, volatile organofluorine species into the atmosphere. epa.govacs.org Research is ongoing to optimize incineration conditions (temperature, residence time) and flue gas scrubbing technologies to ensure complete mineralization to less harmful products like hydrogen fluoride (HF), which can then be neutralized. acs.org

Pyrolysis and Gasification: These thermal treatment processes, conducted in low-oxygen or oxygen-free environments, break down PFAS into smaller molecules. researchgate.net As with incineration, ensuring complete destruction and managing the resulting products are key research challenges. nih.gov

Landfilling: While landfills can contain PFAS waste, they are not a destruction method. nih.gov A major concern is the leaching of these mobile and persistent chemicals into landfill leachate, which can contaminate groundwater and surface water. nih.govmaximizemarketresearch.com Research is focused on developing more effective landfill liners and leachate treatment technologies, such as activated carbon adsorption and ion exchange systems, to capture PFAS. waterandwastewater.com

Safe Handling: As a reactive acid anhydride, this compound requires specific handling precautions to avoid contact with moisture, with which it can react. carlroth.comsynquestlabs.com Safe handling procedures for fluorinated anhydrides include:

Using a well-ventilated area, such as a chemical fume hood. fishersci.comsdfine.com

Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. carlroth.comsynquestlabs.com

Storing the compound in a cool, dry place in a tightly sealed container, away from incompatible materials like water, bases, and oxidizing agents. synquestlabs.comscbt.com

Having procedures in place to manage spills by using inert absorbent materials and ensuring proper disposal of the contaminated material as hazardous waste. sdfine.comscbt.com

Given the persistence of the resulting tetrafluorosuccinic acid upon hydrolysis, it is crucial to avoid release into the environment. synquestlabs.com All waste containing the compound should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. sdfine.comscbt.com

Q & A

Q. How can tetrafluorosuccinic anhydride (TFSA) be unambiguously identified in experimental settings?

TFSA is identified via its molecular formula C₄F₄O₃ (molecular weight: 172.03 g/mol), CAS number 699-30-9 , and InChI key 1S/C4F4O3/c5-3(6)1(9)11-2(10)4(3,7)8 . Characterization methods include:

  • Mass spectrometry : Collisional ionization with cesium reveals fragmentation patterns unique to fluorinated anhydrides .
  • Infrared (IR) spectroscopy : Strong C=O stretching (~1850 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) confirm the anhydride and fluorinated groups .

Q. What synthetic precautions are critical when handling TFSA due to its fluorinated structure?

TFSA’s high electronegativity and reactivity necessitate:

  • Inert atmosphere : Use dry, oxygen-free conditions (e.g., Schlenk lines) to prevent hydrolysis or side reactions with moisture .
  • Protective gear : Wear nitrile gloves and safety goggles, as TFSA can cause severe skin/eye irritation (GHS Category 1C) .
  • Solvent compatibility : Prefer anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) for reactions, as TFSA reacts exothermically with protic solvents .

Q. How does fluorination influence the electronic properties of TFSA compared to non-fluorinated analogues?

Fluorination lowers electron affinity (0.5 eV for TFSA vs. 1.44 eV for maleic anhydride) due to electron-withdrawing effects, enhancing electrophilicity. This facilitates nucleophilic acyl substitutions (e.g., esterifications) and cycloadditions . Computational studies (e.g., CCSD(T)) validate these trends by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. What mechanistic insights explain TFSA’s reactivity in Diels-Alder reactions?

TFSA exhibits endo/exo selectivity in [4+2] cycloadditions, influenced by fluorination. For example, with furan, the exo adduct dominates due to lower thermodynamic stability of the endo isomer, which undergoes retro-Diels-Alder reactions. Kinetic studies (rate constants: ~10⁻⁵ mol⁻¹·L·s⁻¹) and CCSD(T) calculations reveal small energy barriers (<5 kJ/mol) favoring exo pathways .

Q. How can TFSA be utilized to synthesize fluorinated metal-organic frameworks (MOFs)?

TFSA serves as a linker precursor in MOF synthesis. For example, zirconium-based MOFs (e.g., ZrTFS ) incorporate tetrafluorosuccinic acid (H₂TFS) derived from TFSA hydrolysis. Structural analysis via PXRD and Rietveld refinement confirms framework stability, while CO₂ adsorption selectivity (driven by fluorinated pores) is validated via isotherm measurements .

Q. What challenges arise in quantifying TFSA’s electron affinity experimentally?

Direct measurement via cesium collisional ionization is complicated by competing fragmentation pathways. Cooper & Compton’s method (1973) combines electron attachment kinetics and mass spectrometry to derive an electron affinity of 0.5 ± 0.2 eV , though uncertainties persist due to overlapping peaks from fluorinated byproducts .

Q. How do computational methods improve predictions of TFSA’s reaction pathways?

Density functional theory (DFT) and ab initio calculations (e.g., CCSD(T)) model transition states and regioselectivity. For example, tetrafluorination lowers the LUMO energy of TFSA by ~2 eV compared to succinic anhydride, aligning with observed reactivity in acylations and nucleophilic substitutions .

Methodological Considerations

  • Stereochemical analysis : Use ¹³C NMR to distinguish TFSA-derived adducts (e.g., CH₂ subspectra in DEPT pulse sequences) .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) monitors decomposition temperatures (>150°C) and retro-reaction thresholds .
  • Purity validation : Gas chromatography (GC) with derivatization (e.g., trimethylsilylation) detects trace impurities (<0.1%) in TFSA batches .

Retrosynthesis Analysis

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Reactant of Route 1
Tetrafluorosuccinic anhydride
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Reactant of Route 2
Tetrafluorosuccinic anhydride

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